Product packaging for Pilocarpidine(Cat. No.:CAS No. 127-67-3)

Pilocarpidine

Cat. No.: B094858
CAS No.: 127-67-3
M. Wt: 194.23 g/mol
InChI Key: QVRFSYRSSMDRPS-CBAPKCEASA-N
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Description

Historical Context of Pilocarpidine within Alkaloid Research

The investigation of jaborandi leaves (Pilocarpus species) in the late 19th century led to the isolation of its primary active alkaloid, pilocarpine (B147212), in 1875 by A. W. Gerrard and E. Hardy. henriettes-herb.comeaspublisher.com In the years that followed, researchers delving into the mother liquors left over from pilocarpine extraction isolated several other related alkaloids. henriettes-herb.com

This compound (C₁₀H₁₄N₂O₂) was discovered by Merck in 1885. henriettes-herb.com It was initially considered a lower homologue of pilocarpine. henriettes-herb.com Early research focused on distinguishing it from pilocarpine and its isomers, such as isopilocarpine. For instance, it was noted that the aqueous solution of this compound's salts is not precipitated by gold chloride, a key difference from pilocarpine. henriettes-herb.com In 1900, Jowett's work helped to clarify the distinct identities of isopilocarpine and this compound, confirming this compound as the C-10 compound Merck had identified. escholarship.org This foundational work established this compound as a distinct, albeit minor, member of the jaborandi alkaloid group, paving the way for future biosynthetic and chemical studies. archive.orgescholarship.org

Significance of this compound in the Imidazole (B134444) Alkaloid Family

This compound belongs to the imidazole alkaloid family, a class of natural compounds characterized by an imidazole ring structure. researchgate.netnih.gov This family, while relatively small compared to other alkaloid groups, includes several compounds from the Pilocarpus genus. researchgate.netescholarship.org The genus is the only known natural and economically viable source of these alkaloids. perspectecolconserv.com

The significance of this compound is intrinsically linked to its relationship with pilocarpine. It is considered a potential precursor in the biosynthetic pathway of pilocarpine. escholarship.orgnih.gov Research suggests that this compound may be synthesized in the roots of the plant and then translocated to the leaves, where it is N-methylated to form pilocarpine. escholarship.org The structural difference between the two is the presence of a methyl group on the imidazole ring of pilocarpine, which is absent in this compound. henriettes-herb.comescholarship.org

The presence and concentration of this compound and other related alkaloids like pilosine (B192110), isopilocarpine, and epiisopiloturine (B126702) vary significantly between different Pilocarpus species. researchgate.netresearchgate.net For example, one study noted that this compound was only observed in Pilocarpus jaborandi samples and not in other species like P. microphyllus or P. spicatus. researchgate.net This variability is significant for chemotaxonomy (classifying plants based on their chemical constituents) and for understanding the evolution of biosynthetic pathways within the genus. researchgate.netcornell.edu

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₀H₁₄N₂O₂
Molecular Weight 194.23 g/mol nih.gov
IUPAC Name (3S,4R)-3-ethyl-4-(1H-imidazol-5-ylmethyl)oxolan-2-one nih.gov
Physical Form Viscous oil chemicalbook.com
Nitrate Salt M.P. 137°C chemicalbook.com
Aurichloride Salt M.P. 125°C chemicalbook.com

Current Academic Research Trajectories and Knowledge Gaps in this compound Studies

Modern research continues to explore this compound, primarily within the context of the broader phytochemical profile of Pilocarpus species. Key areas of investigation include its precise role in biosynthesis, its own potential biological activities, and its response to environmental factors.

Biosynthesis: A significant knowledge gap remains in the complete elucidation of the pilocarpine biosynthetic pathway. nih.govresearchgate.net While histidine is the established precursor for the imidazole ring, the exact sequence of intermediates and the enzymes involved are not fully understood. nih.govresearchgate.net this compound is a proposed intermediate, but further studies using labeled precursors and transcriptomic analysis are needed to confirm its exact position in the pathway and understand its genetic control. escholarship.orgnih.govresearchgate.net The hypothesis that this compound is synthesized in the roots and methylated in the leaves also requires more definitive experimental proof. escholarship.org

Pharmacological and Biological Activity: While pilocarpine is well-studied, the pharmacological properties of most other Pilocarpus alkaloids, including this compound, are largely unknown. nih.govmdpi.com Recent academic interest has shifted towards exploring the potential of the entire suite of these alkaloids. For example, in silico (computational) studies have investigated the potential of this compound, along with other jaborandi alkaloids, as inhibitors of the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. nih.gov These computational models are a starting point for further in vitro and in vivo research to determine if this compound possesses any clinically relevant activity.

Ecometabolomics: Research into how environmental and climatic factors affect the chemical profile of Pilocarpus is another active area. frontiersin.org Studies have shown that the production of alkaloids can vary with seasons and environmental stress. frontiersin.orgplos.org One study on Pilocarpus pennatifolius found that the abundance of this compound, along with pilocarpine, was correlated with specific soil conditions and temperature, suggesting that environmental pressures influence the activity of the biosynthetic pathways that produce these compounds. frontiersin.org A major knowledge gap is the lack of information on the genetic diversity and population structure of many Pilocarpus species, which is essential for conservation and for fully understanding the interplay between genetics and environment in alkaloid production. cornell.edu

Table 2: Comparison of Related Imidazole Alkaloids

Compound Molecular Formula Key Structural Feature
This compound C₁₀H₁₄N₂O₂ Imidazole ring is not methylated henriettes-herb.com
Pilocarpine C₁₁H₁₆N₂O₂ Methyl group on the imidazole ring nih.gov
Isopilocarpine C₁₁H₁₆N₂O₂ Stereoisomer (epimer) of pilocarpine escholarship.org
Pilosine C₁₆H₁₈N₂O₃ Contains a hydroxyphenyl group researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2O2 B094858 Pilocarpidine CAS No. 127-67-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

127-67-3

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

(3S,4R)-3-ethyl-4-(1H-imidazol-5-ylmethyl)oxolan-2-one

InChI

InChI=1S/C10H14N2O2/c1-2-9-7(5-14-10(9)13)3-8-4-11-6-12-8/h4,6-7,9H,2-3,5H2,1H3,(H,11,12)/t7-,9-/m0/s1

InChI Key

QVRFSYRSSMDRPS-CBAPKCEASA-N

SMILES

CCC1C(COC1=O)CC2=CN=CN2

Isomeric SMILES

CC[C@H]1[C@H](COC1=O)CC2=CN=CN2

Canonical SMILES

CCC1C(COC1=O)CC2=CN=CN2

Other CAS No.

127-67-3

Origin of Product

United States

Natural Occurrence and Advanced Isolation Methodologies of Pilocarpidine

Botanical Sources of Pilocarpidine: Focus on Pilocarpus Species and Related Genera

This compound, like its well-known analog pilocarpine (B147212), is naturally synthesized by plants of the genus Pilocarpus, which belongs to the Rutaceae family. perspectecolconserv.comontosight.ai These plants, commonly known as jaborandi, are the primary and only economically viable natural source of this class of imidazole (B134444) alkaloids. perspectecolconserv.comeyesustain.orgresearchgate.net The genus is native to South and Central America, with a significant number of species found in Brazil. eyesustain.orgeaspublisher.com

While many alkaloids have been identified across the Pilocarpus genus, this compound is consistently reported as a constituent alongside pilocarpine, isopilocarpine, pilosine (B192110), and others. perspectecolconserv.complos.orgslideshare.net The concentration and relative composition of these alkaloids can vary between species and even within the same species due to geographical location, season, and cultivation practices. perspectecolconserv.complos.org

The primary species utilized for commercial alkaloid extraction, and thus a known source of this compound, is Pilocarpus microphyllus. perspectecolconserv.comeaspublisher.comwikipedia.org Other species have also been analyzed and confirmed to contain a profile of related alkaloids, including this compound.

Table 1: Documented Botanical Sources of this compound

Species NameCommon NameFamilyNotes
Pilocarpus microphyllusMaranham JaborandiRutaceaeThe main commercial source for Pilocarpus alkaloids. perspectecolconserv.comeaspublisher.comwikipedia.org this compound is one of many alkaloids identified in this species. plos.org
Pilocarpus jaborandiPernambuco JaborandiRutaceaeA historically significant source of jaborandi leaves, known to contain this compound and related compounds. ontosight.aihenriettes-herb.comresearchgate.net
Pilocarpus selloanusRio Janeiro JaborandiRutaceaeAn early identified species of jaborandi containing associated alkaloids. henriettes-herb.com
Pilocarpus pennatifoliusParaguay JaborandiRutaceaeRecognized as a source of jaborandi alkaloids. henriettes-herb.com
Pilocarpus spicatusAracati JaborandiRutaceaeContains a profile of imidazole alkaloids, though with reported low levels of pilocarpine, its alkaloid composition includes others like this compound. perspectecolconserv.comhenriettes-herb.comresearchgate.net

Contemporary Isolation Techniques for this compound from Biological Matrices

The isolation of this compound from plant material is intrinsically linked to the industrial extraction processes developed for pilocarpine. These processes involve initial extraction from the leaf matrix followed by multi-step purification and separation to enrich and isolate the target alkaloids.

Advanced Solvent Extraction Methodologies for Alkaloids

The foundational method for extracting alkaloids from Pilocarpus leaves is solvent extraction, which leverages the pH-dependent solubility of alkaloids. wikipedia.orggoogle.com The process typically begins with the pulverization of dried leaves to increase the surface area for extraction. google.com

A common industrial approach involves a multi-step acid-base extraction:

Alkalinization: The powdered leaf material is first moistened with a basic solution, such as aqueous ammonia, sodium carbonate, or potassium carbonate. wikipedia.orgplos.orgsemanticscholar.org This step converts the alkaloid salts present in the plant cells into their free-base form, which is soluble in organic solvents.

Organic Solvent Extraction: The alkalinized plant matter is then extracted with a nonpolar organic solvent. google.com Solvents like chloroform, toluene, and methylene (B1212753) chloride are frequently used for this solid-liquid extraction step. wikipedia.orgplos.orgsemanticscholar.org

Acidic Extraction: The organic phase, now containing the alkaloid free bases, is subjected to a liquid-liquid extraction with a dilute aqueous acid solution (e.g., sulfuric acid or tartaric acid). google.complos.org This converts the alkaloids back into their salt form, which is soluble in the aqueous phase, effectively separating them from non-basic impurities left in the organic solvent.

Concentration and Purification: The resulting alkaloid-rich acidic solution is then further processed, often involving concentration under vacuum and subsequent chromatographic purification steps. google.com

More advanced and environmentally conscious extraction techniques are also being explored. Enzyme-assisted extraction, using carbohydrase mixtures (cellulase, hemicellulase, etc.) to break down the plant cell wall, has been shown to be a viable alternative to conventional methods. mbl.or.kr Additionally, Ultrasound-Assisted Extraction (UAE) has demonstrated significantly higher efficiency in extracting alkaloids from Pilocarpus leaves compared to traditional methods like Soxhlet extraction. mdpi.com

Table 2: Parameters in Solvent Extraction of Pilocarpus Alkaloids

Extraction StepReagent/SolventPurpose
AlkalinizationAmmonium (B1175870) hydroxide, Sodium/Potassium carbonateConverts alkaloid salts to free bases. plos.orgwikipedia.orgplos.org
Solid-Liquid ExtractionChloroform, Toluene, Methylene chlorideExtracts alkaloid free bases from leaf matrix. wikipedia.orgplos.orgsemanticscholar.org
Liquid-Liquid ExtractionDilute Sulfuric acid, Tartaric acidTransfers alkaloids to an aqueous phase as salts. google.complos.org
Advanced MethodsEnzyme complexes (e.g., Viscozyme), UltrasoundEnhances extraction efficiency by disrupting cell walls. mbl.or.krmdpi.com

Chromatographic Separation Strategies for this compound Enrichment

Following initial extraction, chromatography is essential for separating this compound from the complex mixture of co-extracted alkaloids and other metabolites.

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the separation, identification, and quantification of this compound and its isomers. nih.govnih.govnih.gov Reversed-phase HPLC is most commonly employed.

Research has detailed various HPLC methods capable of resolving pilocarpine, isopilocarpine, this compound, and their degradation products. nih.govnih.gov These methods are crucial for quality control and research into the alkaloid profiles of different Pilocarpus samples. plos.org A method using a phenyl-bonded column successfully separates pilocarpine, isopilocarpine, and pilocarpic acid. nih.gov Another approach uses a cyano-bonded phase column to simultaneously determine pilocarpine, isopilocarpine, and their corresponding acids. nih.gov HPLC coupled with mass spectrometry (HPLC-ESI-MS/MS) provides a powerful tool for the structural confirmation and quantification of these alkaloids in complex extracts. researchgate.net

Table 3: Selected HPLC Research Methods for Pilocarpus Alkaloid Analysis

Column TypeMobile PhaseDetectionApplication
Spherisorb-CN0.1% (v/v) triethylamine (B128534) (aq), pH 2.5UV at 220 nmSimultaneous determination of pilocarpine, isopilocarpine, pilocarpic acid, and isopilocarpic acid. nih.gov
Lichrospher 60 RP-select BPotassium phosphate (B84403) buffer (e.g., 5% KH₂PO₄), pH 2.5UV at 216 nmAnalysis of pilocarpine and epiisopiloturine (B126702) in seasonal variation studies. plos.org
Ascentis® Express HILICAcetonitrile and 20 mM ammonium acetate (B1210297) (90:10)ESI-MSSeparation of pilocarpine from other compounds. sigmaaldrich.com
Reversed-phase ODSPhosphate buffer (pH 3.5) and methanol (B129727) (70:30)UV at 220 nmSimplified assay for pilocarpine hydrochloride in aqueous formulations. psu.edu

Gas Chromatography (GC) is also utilized for the analysis of Pilocarpus alkaloids, though it often requires a derivatization step to increase the volatility and thermal stability of the compounds. pageplace.deresearchgate.net One study describes a GC-MS method for determining pilocarpic acid in plasma, where the analyte is extracted, lactonized back to pilocarpine, and then acylated with heptafluorobutyric anhydride (B1165640) (HFBA) to form a trifluoroacetylated derivative suitable for GC analysis. nih.gov This demonstrates the applicability of GC-MS for sensitive detection after appropriate sample preparation. Early analytical profiles also mention GC systems for pilocarpine analysis using packed columns like SE-30 or OV-105 with flame ionization or electron-capture detectors. researchgate.net

Table 4: Gas Chromatography (GC) Systems for Pilocarpus Alkaloid Analysis

Column/PhaseDerivatizationDetectorApplication
Not specifiedAcylation with Heptafluorobutyric anhydride (HFBA)Mass Spectrometry (MS)Sensitive determination of pilocarpic acid (via conversion to pilocarpine derivative) in plasma. nih.gov
2.5% SE-30 on Chromosorb WAWNone mentionedFlame Ionization Detector (FID)Analysis of pilocarpine. researchgate.net
2% OV-105 on Gas-Chrom QDerivatization with α-bromo-4-nitrotoluene³H-Electron-captureAnalysis of pilocarpine and isopilocarpine. researchgate.net

For isolating larger quantities of specific alkaloids, preparative chromatography techniques are essential. Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing the irreversible adsorption of samples. nih.govmdpi.com This makes it highly suitable for the preparative separation of natural products like alkaloids. mdpi.com CCC operates by partitioning solutes between two immiscible liquid phases, one of which is held stationary by centrifugal force while the other (mobile phase) flows through it. nih.gov

Besides CCC, other preparative-scale techniques are used. Industrial processes often employ multiple rounds of column chromatography using stationary phases like ion-exchange resins or adsorption media such as alumina (B75360) or silica (B1680970) gel to separate pilocarpine from other alkaloids, including this compound. google.com Preparative HPLC has also been successfully used on an industrial scale to isolate specific alkaloids like epiisopiloturine from a pre-purified jaborandi extract, demonstrating its power for obtaining high-purity compounds from the complex alkaloid mixture. plos.orgsemanticscholar.org

Elucidation of Pilocarpidine Biosynthetic Pathways and Precursors

Proposed Biosynthetic Routes to Pilocarpidine within Pilocarpus

The proposed biosynthetic pathway for this compound is understood to be a complex process, likely involving multiple tissues within the plant. nih.gov The structural components of this compound suggest a composite origin, drawing from fundamental amino acid and acetyl-CoA metabolism.

The imidazole (B134444) ring is a defining structural feature of this compound, which strongly points to the amino acid L-histidine as its foundational precursor. researchgate.neteaspublisher.com This hypothesis is widely accepted in the scientific community and forms the basis of the proposed biosynthetic routes. semanticscholar.orgnih.govresearchgate.net The entire imidazole portion of the this compound molecule is believed to be derived directly from L-histidine. researchgate.net Studies have shown that the addition of histidine to Pilocarpus microphyllus callus cultures can lead to an increase in pilocarpine (B147212) production, lending experimental support to its role as a primary precursor. nih.govresearchgate.netresearchgate.net

Beyond the imidazole core provided by L-histidine, the remainder of the this compound carbon skeleton is thought to originate from other metabolic sources. It has been proposed that L-threonine and acetyl-CoA act as donors for these additional carbon atoms. researchgate.net Specifically, the butyrolactone moiety of this compound is hypothesized to be derived from the metabolism of L-threonine or through the condensation of acetyl-CoA units. wseas.orgnih.gov Similar to histidine, feeding P. microphyllus callus cultures with threonine has been observed to enhance pilocarpine production. nih.govresearchgate.net

PrecursorRole in this compound Biosynthesis
L-HistidineProvides the foundational imidazole ring structure.
L-ThreonineProposed donor of carbon atoms for the butyrolactone ring.
Acetyl-CoAAlternative proposed donor of carbon atoms for the butyrolactone ring.

While the precise sequence of enzymatic reactions and all metabolic intermediates are not yet definitively known, research has begun to outline the critical steps in this compound formation. europa.eunih.gov The initial steps are believed to involve the modification of the L-histidine precursor.

The first committed step in the biosynthesis of this compound is suggested to be the removal of the amine group from L-histidine. nih.gov This reaction is likely catalyzed by an aminotransferase. While histidine aminotransferase (HAT) is a candidate, some research suggests that plants may utilize a homolog like phenylalanine ammonia-lyase (PAL) for this initial deamination step. nih.gov The activity of such enzymes is considered crucial for channeling histidine into the alkaloid biosynthetic pathway.

The biosynthesis of this compound does not occur in isolation. Pilocarpus species produce a variety of related imidazole alkaloids, such as pilosine (B192110) and pilosinine. researchgate.netresearchgate.net The structural similarities between these compounds suggest that they may share common biosynthetic precursors and intermediates. It is hypothesized that these related alkaloids could arise from parallel or competitive pathways branching off the main this compound route. researchgate.netresearchgate.net The relative abundance of these different alkaloids can vary, possibly due to seasonal changes or the developmental stage of the plant, indicating a complex regulatory network governing the flux through these interconnected pathways. researchgate.net

AlkaloidPotential Relationship to this compound Pathway
PilosineMay be an intermediate or a product of a competitive pathway.
PilosinineLikely shares early precursors with this compound.
AnhydropilosineAnother related alkaloid suggesting a branched pathway. researchgate.netresearchgate.net

Identification of Key Enzymatic Transformations and Intermediates in this compound Formation

Subcellular and Tissue-Specific Localization of this compound Biosynthesis

Current evidence supports a multi-tissue model for this compound biosynthesis, where different stages of the pathway are spatially separated within the plant. nih.gov This suggests a system-wide process rather than one confined to a single tissue. nih.gov

Transcriptomic analyses of Pilocarpus microphyllus have revealed that genes associated with the initial steps of alkaloid biosynthesis are predominantly expressed in the roots. nih.gov This includes genes encoding transcription factors known to regulate alkaloid production. nih.gov Following the initial synthesis of precursors in the roots, it is proposed that these intermediates are translocated to the aerial parts of the plant, primarily the leaflets. nih.gov The final steps of biosynthesis, such as the N-methylation to form pilocarpine, are thought to occur in these aerial tissues. nih.gov This is supported by the higher expression of genes for enzymes like S-adenosyl-L-methionine (SAM) methyltransferases in the leaflets. nih.gov The accumulation of the final product, pilocarpine, is highest in the leaflets, followed by the stem, and then the roots, which aligns with this translocation and final synthesis model. nih.gov The precise subcellular localization of the biosynthetic enzymes, for instance within specific organelles like the endoplasmic reticulum or vacuoles, remains an area for further investigation. experiment.com

Plant TissueProposed Role in this compound BiosynthesisKey Evidence
RootsSite of the initial biosynthetic steps.High expression of genes for transcription factors and enzymes like PAL involved in early precursor formation. nih.gov
LeafletsSite of the final biosynthetic steps and accumulation.High expression of SAM methyltransferase genes; highest concentration of pilocarpine. nih.gov
StemLikely involved in the translocation of intermediates.Intermediate levels of pilocarpine accumulation. nih.gov

Hypotheses on this compound Biosynthesis in Roots and Translocation to Leaves

A significant hypothesis regarding the biosynthesis of this compound and related alkaloids in Pilocarpus microphyllus is that the process is spatially separated within the plant, with initial steps occurring in the roots and the final stages taking place in the leaves. This hypothesis is supported by comparative transcriptomic analyses of different tissues of the plant.

Research has shown a differential expression of genes related to alkaloid biosynthesis between the root and aerial parts of the plant. Genes associated with the initial steps of the biosynthetic pathway, such as those involved in the catabolism of the precursor amino acids, are found to be more predominantly expressed in the roots. This suggests that the initial synthesis of the alkaloid precursors from L-histidine and L-threonine likely occurs in the root tissues.

Following their synthesis in the roots, these precursors are then hypothesized to be translocated to the leaves. In the leaves, the expression of genes encoding for enzymes responsible for the later steps of biosynthesis, such as methylation, is higher. This spatial separation of the biosynthetic process may be a regulatory mechanism for the production and accumulation of these alkaloids. The translocation of precursors ensures that the final, and potentially more bioactive, compounds are synthesized and stored in the leaves, which are more vulnerable to herbivory. Further research is needed to identify the specific transport mechanisms responsible for the movement of these precursors from the roots to the leaves.

Molecular and Genetic Underpinnings of this compound Biosynthesis

The elucidation of the molecular and genetic basis of this compound biosynthesis is an ongoing area of research. Modern molecular techniques, including the use of labeled precursors, transcriptome analysis, and proteome analysis, are being employed to identify the specific genes and enzymes involved in this intricate pathway.

Application of Labeled Precursors for Pathway Tracing

The use of isotopically labeled precursors is a powerful technique for tracing the metabolic fate of molecules in a biosynthetic pathway. While specific studies focusing solely on the application of labeled precursors for this compound biosynthesis are limited, the methodology has been proposed as a crucial next step in confirming the hypothesized pathway for imidazole alkaloids in Pilocarpus.

In principle, the feeding of Pilocarpus plants or cell cultures with L-histidine or L-threonine labeled with stable isotopes (e.g., ¹³C or ¹⁵N) or radioisotopes (e.g., ¹⁴C) would allow researchers to track the incorporation of these labels into this compound and other related alkaloids. By analyzing the position of the labels in the final alkaloid molecules, the precise way in which the precursor molecules are assembled can be determined. This experimental approach would provide definitive evidence for the precursor-product relationships within the biosynthetic pathway and help to identify any previously unknown intermediates.

Feeding experiments with labeled precursors would also be instrumental in clarifying the sequence of enzymatic reactions and validating the proposed biosynthetic route. The results from such studies would be essential for the complete elucidation of the this compound biosynthetic pathway.

Transcriptome and Proteome Analyses in Pathway Elucidation

Transcriptome and proteome analyses have emerged as key tools for identifying the genetic and enzymatic machinery responsible for the biosynthesis of secondary metabolites like this compound. These "omics" approaches provide a global view of gene expression and protein abundance in a particular tissue or under specific conditions.

A comparative transcriptomic study of the leaves, stems, and roots of Pilocarpus microphyllus has provided valuable insights into the potential genes involved in pilocarpine and, by extension, this compound biosynthesis. This research has identified a number of candidate genes that are differentially expressed in tissues known to be involved in alkaloid synthesis. For instance, genes encoding for enzymes such as histidine ammonia-lyase (HAL) and threonine ammonia-lyase (TAL), which are proposed to catalyze the initial steps of the pathway, have been identified in the transcriptome. The differential expression of these genes between the roots and leaves lends support to the hypothesis of a spatially separated biosynthetic pathway.

The following table summarizes the key findings from transcriptomic analyses relevant to the elucidation of the this compound biosynthetic pathway:

Research FindingImplication for this compound Biosynthesis
Higher expression of genes related to the initial steps of amino acid catabolism in roots.Suggests that the early stages of precursor formation for this compound occur in the roots.
Increased expression of genes for methyltransferase enzymes in leaves.Indicates that the final modification steps, such as methylation, in the formation of imidazole alkaloids may occur in the leaves.
Identification of candidate genes for enzymes like HAL and TAL.Provides specific targets for further functional characterization to confirm their role in the biosynthetic pathway.

Proteomic analysis, which focuses on the study of all proteins present in a cell or tissue, complements transcriptomic data by providing information on the actual presence and abundance of the enzymes that carry out the biosynthetic reactions. While dedicated proteomic studies on this compound biosynthesis are yet to be extensively reported, this approach holds great promise for identifying the specific enzymes involved in each step of the pathway. By correlating the presence of specific proteins with the accumulation of this compound in different tissues or under different conditions, researchers can pinpoint the key enzymatic players.

The integration of transcriptome and proteome data will be crucial for a comprehensive understanding of the molecular and genetic regulation of this compound biosynthesis. This knowledge could ultimately be used for the biotechnological production of this valuable alkaloid.

Chemical Synthesis and Rational Derivatization of Pilocarpidine

Total Synthesis Approaches to Pilocarpidine and its Enantiomers

The total synthesis of this compound has been a subject of chemical investigation for many decades. Early synthetic work successfully produced racemic this compound (often denoted as r-pilocarpidine) and its diastereomer, r-isothis compound. google.comresearchgate.net These initial syntheses established foundational routes to the core γ-butyrolactone and imidazole (B134444) heterocyclic structures. For instance, one of the classical syntheses of racemic this compound and isothis compound was reported by Dey in 1937. researchgate.net

While direct asymmetric total syntheses focusing exclusively on the enantiomers of this compound are less documented than for pilocarpine (B147212), the extensive work on (+)-pilocarpine provides a clear roadmap for accessing chiral this compound. Many modern strategies for pilocarpine could theoretically be adapted by omitting the final N-methylation step or by using an N-unsubstituted imidazole precursor.

Key strategies developed for the related alkaloid pilocarpine that are applicable to this compound synthesis include:

Chiral Pool Synthesis : Utilizing readily available chiral starting materials, such as the amino acid L-histidine, to establish the stereochemistry of the molecule. researchgate.netresearchgate.net

Catalytic Asymmetric Reactions : Employing transition metal catalysts, such as rhodium and palladium, to achieve highly enantioselective transformations. For example, Rh(I)-catalyzed intramolecular Alder-ene reactions and palladium-catalyzed intramolecular couplings have been used to construct the α-methylene-γ-butyrolactone core of pilocarpine with high enantioselectivity. unigoa.ac.inmdpi.com

Enzymatic Resolution : Using enzymes like lipases to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two enantiomers. This has been effectively used in the synthesis of both enantiomers of pilocarpine precursors. researchgate.net

A concise synthesis of both enantiomers of pilocarpine starting from furan-2-carboxylic acid involved an enzymatic hydrolysis step with Porcine Liver Esterase (PLE) to achieve enantiomeric separation of a key intermediate. researchgate.net A similar route could yield the enantiomers of this compound.

Semi-synthetic Modifications and Transformations of this compound

This compound is the direct N-demethyl analogue of pilocarpine, differing only by the absence of a methyl group on the imidazole ring. amu.edu.az This close structural relationship makes this compound a direct and logical precursor for the semi-synthesis of pilocarpine. The primary semi-synthetic transformation is the N-methylation of the imidazole nitrogen of this compound to produce pilocarpine.

This chemical transformation mirrors the proposed final step in the biosynthesis of pilocarpine within the leaves of Pilocarpus species, where this compound is believed to be synthesized and then enzymatically N-methylated. escholarship.org This specific modification highlights the role of this compound as a key intermediate in both synthetic and natural pathways leading to pilocarpine. Research efforts have also included synthetic modifications of this compound in the development of new potential drugs. jameslindlibrary.org

Strategic Design and Synthesis of this compound Analogues for Research

The rational design of this compound analogues aims to create molecules with modified properties, such as improved stability or altered biological activity, for research purposes. A significant strategy involves replacing the hydrolytically labile γ-butyrolactone ring with a more stable isostere.

Theoretical and synthetic studies have explored replacing the lactone with a 2-oxazolidinone (B127357) ring, creating cyclic carbamate (B1207046) analogues. nih.govacs.orgorcid.org These analogues are designed to be more resistant to hydrolysis while maintaining the key structural features necessary for biological interaction. L-histidine serves as a common starting material for the stereospecific synthesis of these oxazolidinone analogues, ensuring the correct stereochemistry corresponding to natural pilocarpine and this compound. nih.gov

Achieving the correct stereochemistry at the two contiguous chiral centers (C3 and C4) is a critical challenge in the synthesis of this compound and its analogues. The methodologies are largely derived from the extensive research on pilocarpine synthesis.

MethodologyDescriptionStarting Material ExampleReference(s)
Chiral Pool Synthesis The synthesis begins with an enantiomerically pure natural product that already contains one or more of the required stereocenters.L-Histidine researchgate.net, researchgate.net
Enzymatic Desymmetrization An enzyme is used to selectively transform one of two prochiral groups in a symmetrical molecule, creating a chiral intermediate.Racemic 2-(2′,2′-dimethoxyethyl)propane-1,3-diol researchgate.net
Enzymatic Resolution A racemic mixture of a synthetic intermediate is treated with an enzyme (e.g., a lipase) that selectively acylates or hydrolyzes one enantiomer, allowing for their separation.Racemic hexyl 2-ethyl-3-(hydroxymethyl)-4,5-dihydrofuran-4-carboxylate researchgate.net
Catalytic Asymmetric Cyclization A chiral transition-metal catalyst (e.g., Rhodium-based) is used to induce enantioselectivity in a key ring-forming reaction.4'-oxo-2'-alkenyl-2-alkynoates unigoa.ac.in, mdpi.com
Substrate-Controlled Diastereoselection The inherent stereochemistry of a chiral substrate directs the stereochemical outcome of a subsequent reaction, such as hydrogenation or alkylation.Chiral α-ethylidene lactone researchgate.net

This table is interactive and summarizes key stereoselective strategies applicable to the synthesis of this compound and its analogues.

Functional group derivatization involves chemically modifying specific groups on the this compound molecule to create probes for studying its structure-activity relationships or for analytical purposes. The key point of differentiation between this compound and pilocarpine for derivatization is the imidazole ring.

This compound possesses a secondary amine (N-H) on its imidazole ring, whereas pilocarpine has a tertiary amine (N-CH₃). This N-H group in this compound is a prime target for various chemical modifications, such as:

Alkylation: Introduction of various alkyl groups.

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides.

These modifications allow for a systematic exploration of how substituents at this position affect biological activity. In contrast, derivatization of pilocarpine often targets the other imidazole nitrogen (N3) to form quaternary ammonium (B1175870) salts using reagents like p-nitrobenzyl bromide or α-bromo-4-nitrotoluene, typically to enhance detection in HPLC analysis. nih.govresearchgate.net

Methodological Innovations in this compound Synthetic Chemistry

While specific methodological breakthroughs targeting only this compound are not extensively reported, innovations in the synthesis of the broader Pilocarpus alkaloid family are directly relevant. The evolution from classical, multi-step syntheses to more elegant and efficient modern methods represents a significant advance.

Key innovations include:

Transition-Metal Catalysis: The development of palladium- and rhodium-catalyzed reactions has revolutionized the construction of the core lactone ring. unigoa.ac.in For example, palladium-catalyzed intramolecular enyne coupling provides an efficient route to the homopilopic acid intermediate. unigoa.ac.in

Radical Cyclizations: Methods involving radical cyclization have been explored as an alternative strategy for forming the butyrolactone ring system present in pilocarpine analogues. mdpi.com

Enzymatic Methods: The integration of biocatalysis, particularly the use of lipases and esterases for kinetic resolutions, has provided a powerful and green chemical approach to obtaining enantiomerically pure intermediates, which was a major challenge in earlier synthetic routes. researchgate.netresearchgate.net

These advanced methodologies, though often demonstrated in the context of pilocarpine synthesis, form a modern toolkit that can be readily applied to achieve more efficient and stereocontrolled total syntheses of this compound and its rationally designed analogues.

Advanced Spectroscopic and Analytical Characterization of Pilocarpidine

Chromatographic Techniques for Pilocarpidine Analysis in Complex Mixtures

Chromatography is fundamental to the separation of this compound from its isomers and other related compounds present in its natural source, the Pilocarpus species. The subtle structural differences between these alkaloids, particularly stereoisomers like pilocarpine (B147212) and isopilocarpine, demand high-resolution separation techniques.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pilocarpine and its related alkaloids, including this compound. The method's high resolution is crucial for separating the primary alkaloid from its epimer, isopilocarpine, and degradation products such as pilocarpic and isopilocarpic acids. documentsdelivered.com Given that this compound is also an imidazole (B134444) alkaloid found in Pilocarpus, these HPLC methods are directly applicable to its separation and purity assessment.

Developed methods often utilize reversed-phase columns (e.g., C18) or more specialized columns like modified-silica cyanopropyl columns. researchgate.net Isocratic elution with a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as potassium dihydrogen phosphate) is common. researchgate.netcpu.edu.cn Due to the lack of a strong chromophore in the this compound molecule, UV detection is typically performed at low wavelengths, around 210-215 nm. mdpi.com The efficiency of the separation can be influenced by several factors, including the type of column, mobile phase composition, pH, and temperature. researchgate.net

Table 1: Example HPLC Conditions for Analysis of Pilocarpine and Related Alkaloids

Parameter Condition Source
Column Modified-silica cyanopropyl researchgate.net
Mobile Phase Acetonitrile / 10 mM Potassium Dihydrogen Phosphate (B84403) Buffer (60:40, v/v) researchgate.net
pH 5.30 researchgate.net
Flow Rate 1.0 mL/min researchgate.net
Temperature 50 °C researchgate.net

| Detection | Diode-Array Detector (DAD) | researchgate.net |

This technique is robust for routine quality control, allowing for the precise quantification and identification of pilocarpine and its impurities, a process that would similarly apply to formulations containing this compound. researchgate.net

For comprehensive profiling of imidazole alkaloids in complex mixtures like plant extracts, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) offers significant advantages over traditional HPLC. UPLC utilizes columns with smaller particle sizes, resulting in higher resolution, improved sensitivity, and faster analysis times. mdpi.com This enhanced separation capability is critical for resolving the numerous, structurally similar alkaloids present in Pilocarpus species. mdpi.comnih.gov

When coupled with a mass spectrometer, typically using electrospray ionization (ESI), the technique provides not only retention time data but also mass-to-charge ratio (m/z) information for each separated compound. mdpi.com This allows for the tentative identification of known alkaloids, including this compound, by their molecular weight and the discovery of new or unexpected compounds. nih.gov Tandem mass spectrometry (MS/MS) further fragments the ions to provide structural information, confirming the identity of the alkaloids. mdpi.comnih.gov This powerful combination makes UPLC-MS an ideal tool for metabolic profiling and comparative analysis of different Pilocarpus samples. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another effective technique for the analysis of alkaloids in plant extracts. wiley.comjmchemsci.com While less common than HPLC for imidazole alkaloids due to their polarity and lower volatility, GC-MS can provide excellent separation and structural information. In a screening of seven Pilocarpus species, GC-MS analysis was used to profile the alkaloid content. Notably, this analysis specifically identified the presence of this compound in samples of Pilocarpus jaborandi. researchgate.net The mass spectrometer fragments the eluted compounds in a reproducible manner, creating a characteristic mass spectrum that serves as a chemical fingerprint for identification. This makes GC-MS a valuable tool for identifying specific alkaloids like this compound within a complex mixture of related compounds. wiley.com

Mass Spectrometry for Molecular Structure Elucidation and Fragmentation Analysis

Mass spectrometry (MS) is a pivotal tool for the structural elucidation of this compound. When coupled with chromatographic separation (LC-MS/MS), it provides detailed information on the molecular weight and fragmentation patterns of the alkaloid and its isomers. nih.govnih.gov

In positive-ion electrospray ionization (ESI), this compound, like other imidazole alkaloids, will typically form a protonated molecule, [M+H]⁺. mdpi.com This parent ion can then be subjected to collision-induced dissociation in a tandem mass spectrometer (MS/MS) to generate characteristic fragment ions. The fragmentation pattern provides structural insights. nih.govnih.gov The analysis of these fragmentation pathways is crucial for distinguishing between different alkaloids and confirming the core structure. nih.gov The knowledge of specific fragmentation patterns is essential for developing selective and reliable analytical methods for trace-level detection in complex matrices. nih.gov

Table 2: Predicted Fragmentation Behavior of this compound in MS/MS

Process Description
Parent Ion Formation Generation of the protonated molecule [M+H]⁺ in the ion source.
Neutral Loss Loss of small neutral molecules such as water (H₂O) or carbon monoxide (CO) from the lactone ring.
Imidazole Ring Cleavage Fragmentation of the N-methylimidazole moiety, a key structural feature.

| Side Chain Fission | Cleavage of the bond between the lactone and imidazole rings. |

By comparing the fragmentation spectra of unknown peaks in a sample to those of known standards or library data, analysts can confidently identify this compound. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fine Structural and Stereochemical Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the fine structure and, critically, the stereochemistry of molecules like this compound. organicchemistrydata.org While other methods can identify the compound, NMR is essential to differentiate between diastereomers such as pilocarpine, isopilocarpine, and this compound.

One-dimensional (1D) NMR experiments, including ¹H and ¹³C NMR, provide information about the chemical environment of each proton and carbon atom in the molecule. organicchemistrydata.org The chemical shifts, signal integrations, and coupling constants in the ¹H NMR spectrum help to define the connectivity of the atoms.

Two-dimensional (2D) NMR experiments are used to assemble the complete molecular structure and determine the relative stereochemistry:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to map out the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is key to connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, regardless of whether they are bonded. This is the definitive experiment for determining the relative configuration of stereocenters, which distinguishes this compound from its isomers.

The precise analysis of NMR data allows for the complete assignment of all signals and the confirmation of the trans-configuration of the substituents on the lactone ring, which is characteristic of this compound.

Spectroscopic Methods for Quantitative Research Applications (e.g., Fluorescence, Spectrophotometry)

Beyond structural analysis, spectroscopic methods are also employed for the quantification of this compound in various samples.

Spectrophotometry: As mentioned, direct UV spectrophotometry is used for detection in HPLC systems. researchgate.net The absorbance at a specific wavelength (e.g., 215 nm) is proportional to the concentration of the analyte, allowing for quantification when calibrated with a standard of known concentration.

Fluorescence Spectroscopy: this compound itself is not naturally fluorescent. However, highly sensitive quantitative analysis can be achieved through chemical derivatization to produce a fluorescent product. A method developed for pilocarpine involves reacting the tertiary amine of the imidazole ring with a reagent like 9-bromomethylacridine to form a quaternary ammonium (B1175870) salt. researchgate.net Subsequent photolysis yields a highly fluorescent product. researchgate.net The intensity of the fluorescence is linearly correlated with the concentration of the original compound. This derivatization strategy would be equally applicable to this compound, enabling its quantification at very low levels in complex matrices such as biological fluids. researchgate.net Fluorescence-based methods are valued for their high sensitivity and selectivity. mdpi.com

Development and Validation of Analytical Methods for Research Matrices

The accurate quantification of this compound in diverse research matrices is fundamental for pharmacokinetic, stability, and quality control studies. The development and validation of robust analytical methods are therefore critical. Given the chemical similarities between this compound and its diastereomer, pilocarpine, many analytical techniques developed for pilocarpine can be adapted for this compound analysis. These methods often focus on achieving adequate separation from its isomers and degradation products.

High-performance liquid chromatography (HPLC) stands out as the most widely employed technique for the analysis of pilocarpine and its related substances, including this compound. Various HPLC-based methods have been developed and validated for use in different research matrices, primarily pharmaceutical formulations and biological fluids.

A key challenge in the development of analytical methods is the separation of pilocarpine from its epimer, isopilocarpine, and their respective degradation products, pilocarpic acid and isopilocarpic acid. This is due to the small differences in their physicochemical properties. Successful separations have been achieved using different stationary phases and mobile phase compositions.

For instance, a validated HPLC-Diode Array Detection (DAD) method for pilocarpine in tablets utilized a modified-silica cyanopropyl column with an isocratic mobile phase of acetonitrile and potassium dihydrogen phosphate buffer. This method demonstrated good selectivity and resolution for separating pilocarpine from its degradation products.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers enhanced sensitivity and selectivity, making it particularly suitable for the analysis of this compound in complex biological matrices like human plasma. A validated LC-MS/MS method for pilocarpine in human plasma employed automated liquid-liquid extraction for sample cleanup, followed by isocratic HPLC separation and detection using multiple reaction monitoring. This method was shown to be rugged, sensitive, specific, and accurate for the quantification of pilocarpine in human plasma.

Method validation is an essential process to ensure that an analytical method is suitable for its intended purpose. Validation parameters typically include linearity, accuracy, precision, selectivity, limit of detection (LOD), limit of quantification (LOQ), and robustness, in accordance with guidelines from the International Conference on Harmonization (ICH).

Detailed Research Findings

Research efforts have focused on developing stability-indicating HPLC methods that can separate and quantify pilocarpine and its degradation products simultaneously. One such study tested 13 different chromatographic conditions, varying columns (silica-based C18, modified-silica cyanopropyl, and Zic-HILIC), buffer solutions, organic solvents, pH, temperature, and flow rate. The validated method using a cyanopropyl column was precise, accurate, linear, robust, and offered a short retention time.

In the realm of biological sample analysis, an LC-MS/MS method for pilocarpine in human plasma was validated over a concentration range of 0.500 ng/mL to 500 ng/mL. The between-run precision ranged from 6.23% to 10.11%, and the bias was between 1.80% and 5.88%. The method also demonstrated the stability of pilocarpine in human plasma under various storage conditions.

The following tables summarize the chromatographic conditions and validation parameters from a representative HPLC-DAD method for the analysis of pilocarpine, which would be applicable for this compound.

Table 1: Chromatographic Conditions for HPLC-DAD Analysis

ParameterCondition
Column Modified-silica cyanopropyl
Mobile Phase Acetonitrile: 10 mM Potassium Dihydrogen Phosphate Buffer (60:40, v/v)
pH 5.30
Flow Rate 1.0 mL/min
Detection Diode Array Detector (DAD)
Temperature 50 °C
Mode Isocratic

Table 2: Validation Parameters of the HPLC-DAD Method

ParameterResult
Linearity Established with calibration curves
Limit of Quantification (LOQ) 250 ng/mL
Limit of Detection (LOD) 75 ng/mL
Precision Data not explicitly provided
Accuracy Data not explicitly provided
Robustness Validated
Recovery Validated

For the analysis in human plasma using LC-MS/MS, the following validation data has been reported for pilocarpine, demonstrating the sensitivity and reliability of the method.

Table 3: Validation of LC-MS/MS Method in Human Plasma

ParameterResult
Calibration Curve Range 0.500 ng/mL to 500 ng/mL
Between-Run Precision (%CV) 6.23% - 10.11%
Between-Run Bias (%) 1.80% - 5.88%
Specificity No interference from endogenous components
Freeze-Thaw Stability Stable for at least 3 cycles
Frozen Storage Stability (-20 °C) Stable for at least 39 days

Investigations into Biological Targets and Molecular Mechanisms of Pilocarpidine

Receptor Binding Profiles of Pilocarpidine (Preclinical In Vitro Studies)

The primary biological targets of this compound are the muscarinic acetylcholine (B1216132) receptors (mAChRs), a family of G-protein coupled receptors (GPCRs) comprising five subtypes (M1-M5).

Preclinical in vitro research has demonstrated that this compound can interact with all five muscarinic receptor subtypes. nih.gov Its activity, however, is not uniform across the subtypes and can be influenced by the specific cellular environment and receptor expression levels. nih.gov

At the M1 muscarinic receptor , this compound consistently acts as a full agonist. nih.gov In contrast, its activity at the M3 muscarinic receptor is more complex; it has been shown to function as either an agonist or an antagonist depending on the cell type and the specific signaling pathway being measured. nih.gov For instance, in Chinese hamster ovary (CHO-K1) cells engineered to overexpress the M3 receptor, this compound behaves as an agonist, inducing calcium transients similar to its effect on M1 receptors. nih.gov However, in other cell lines like HEK293T with endogenous M3 receptors, it can fail to induce a response and may even antagonize the effects of other muscarinic agonists. nih.gov

This compound is also recognized as an agonist at M2 receptors . drugbank.com Studies investigating pilocarpine-induced physiological responses, such as tremulous jaw movements in animal models, suggest that these effects are mediated through the stimulation of M4 muscarinic receptors . nih.gov Information regarding its specific activity at the M5 receptor is less detailed, but it is known that M5 receptors, along with M1 and M3, couple to Gq proteins to initiate downstream signaling. nih.govdergipark.org.tr

The potency of this compound varies across the different muscarinic receptor subtypes and can be influenced by the tissue and experimental conditions. Autoradiographic studies in rat brain slices showed that muscarinic agonists, including this compound, generally exhibit higher affinity for M2 receptors found in brainstem and thalamic regions compared to M1 receptors in the hippocampus and cortex. researchgate.net this compound, however, displayed the least selectivity for M2 receptors among the agonists tested, with its IC50 values being only about 3-fold higher in M1-predominant regions compared to M2-predominant regions. researchgate.net

In functional assays using CHO-K1 cells expressing either M1 or M3 receptors, the potency of this compound in inducing calcium mobilization was found to be similar for both receptor subtypes. nih.gov However, a study using bioluminescence resonance energy transfer (BRET) assays to measure Gαq recruitment by the M1 receptor reported a relatively low potency for pilocarpine (B147212), with an EC50 value of 250 µM. nih.gov Another study reported that in mouse liver microsomes, this compound inhibited coumarin (B35378) 7-hydroxylase (COH) and testosterone (B1683101) 15α-hydroxylase activities with an IC50 value of 6 µM. nih.gov

Table 1: Potency of this compound at Muscarinic Receptor Subtypes (Preclinical In Vitro Data)

Receptor Subtype Cell Type / Tissue Assay Potency (EC50 / IC50) Finding Source
M1 CHO-K1 cells Calcium Mobilization Similar to M3 Agonist nih.gov
M1 HEK293 cells Gαq Recruitment (BRET) 250 µM Low potency agonist nih.gov
M1 (predominant) Rat Hippocampus (CA3) [3H]-QNB Binding IC50: 40.6 +/- 9.4 µM Lower affinity vs M2 researchgate.net
M2 (predominant) Rat Thalamus (PV) [3H]-QNB Binding IC50: 14.9 +/- 6.2 µM Higher affinity vs M1 researchgate.net
M3 CHO-K1 cells Calcium Mobilization Similar to M1 Agonist nih.gov
M4 - - - Implied agonist activity nih.gov

Exploration of Novel Biological Targets and Enzyme Interactions for this compound

Beyond its well-established role as a muscarinic agonist, some preclinical research has explored other potential biological interactions for this compound. These investigations primarily concern its metabolic pathways rather than novel therapeutic targets.

In vitro studies using mouse and human liver microsomes have shown that this compound can inhibit several cytochrome P450 (CYP) enzymes. nih.govnih.gov It demonstrated a high affinity for CYP2A4/5 and CYP2B in mouse liver and for CYP2A6 in human liver microsomes. nih.gov A moderate affinity for CYP3A enzymes was observed in both species. nih.gov These findings suggest a potential for metabolic interactions. nih.gov Additionally, it has been reported that the hydrolysis of this compound is mediated by paraoxonase 1, a calcium-dependent esterase found in plasma and the human liver. drugbank.com

A computational in silico study also explored the interaction of various imidazole (B134444) alkaloids, including this compound, with non-host targets. This research suggested that these compounds could potentially act as inhibitors of the main protease (Mpro) of SARS-CoV-2. researchgate.net However, these are computational predictions that require experimental validation.

Investigation of Interactions with Viral Proteases (e.g., SARS-CoV-2 Mpro)

Direct experimental in vitro research on the interaction between this compound and viral proteases is limited in publicly available literature. However, computational in silico studies have begun to explore the potential of various imidazole alkaloids from the Pilocarpus microphyllus plant, including this compound, as inhibitors of key viral enzymes. researchgate.netnih.gov

One such study investigated the interaction of 14 imidazole alkaloids with the main protease (Mpro or 3CLpro) of SARS-CoV-2, an enzyme crucial for viral replication. researchgate.netnih.gov Using molecular docking simulations, the study calculated the binding energies of these alkaloids to the active site of Mpro. nih.gov The binding energy indicates the stability of the complex formed between the ligand (alkaloid) and the receptor (protease), with more negative values suggesting a stronger interaction.

The results, detailed in the table below, show that while several related alkaloids like epiisopiloturine (B126702) (EPR) and epiisopilosine (EPS) exhibited strong binding energies, this compound (PD) demonstrated a weaker, positive binding energy in this specific computational model. nih.gov This suggests a less favorable interaction with the SARS-CoV-2 Mpro active site compared to other alkaloids from the same plant. nih.gov It is important to note that these are computational predictions and require confirmation through experimental in vitro and in vivo assays. researchgate.netnih.gov

Table 1: In Silico Molecular Docking Results of Pilocarpus microphyllus Alkaloids with SARS-CoV-2 Mpro

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Compound NameAbbreviationBinding Energy (kcal/mol)
EpiisopiloturineEPR-8.0
EpiisopilosineEPS-7.9
Isopilosine (B1616201)IPS-7.8
Pilosine (B192110)PS-7.7
IsopilocarpineIPC-7.0
PilocarpinePC-6.9
This compoundPD+13.1
Isothis compoundIPD+13.4
N3 (Reference Inhibitor)N3-7.5
nih.gov

Other Enzyme Inhibition or Activation Research (Preclinical In Vitro)

Direct preclinical in vitro studies on this compound's inhibitory or activation effects on various enzymes are not widely documented. However, computational studies have explored its potential against other non-viral proteases. A 2022 in silico investigation evaluated the inhibitory potential of alkaloids from Pilocarpus microphyllus against sterol 14α-demethylase (CYP51), a critical enzyme in the protozoan Trypanosoma cruzi, the causative agent of Chagas disease. researchgate.net This study identified this compound (PD) as one of the ligands for computational analysis against the protease. researchgate.net

While specific binding energy values for this compound were not detailed in the available summary, the study highlighted other related alkaloids like epiisopiloturine (EPR) and isopilosine (IPS) for their interactions with the enzyme's active site, suggesting the potential of this class of compounds as inhibitors. researchgate.net

For context, significant in vitro research has been conducted on the closely related and more abundant alkaloid, pilocarpine. Studies have shown that pilocarpine acts as a competitive inhibitor of cytochrome P450 enzymes, specifically mouse CYP2A5 and human CYP2A6. nih.gov

Table 2: In Vitro Inhibition of Cytochrome P450 by Pilocarpine (for comparison)

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EnzymeSpeciesInhibition Constant (Ki)Notes
Coumarin 7-hydroxylase (CYP2A5)Mouse0.52 ± 0.22 µMCompetitive inhibitor.
Coumarin 7-hydroxylase (CYP2A6)Human1.21 ± 0.51 µMCompetitive inhibitor.
nih.gov

These findings on pilocarpine illustrate that alkaloids from the Pilocarpus genus can exhibit potent enzyme-inhibitory activity. nih.gov However, further direct in vitro enzymatic assays are necessary to characterize the specific effects of this compound.

Preclinical Pharmacological Characterization in Defined Cellular Models (In Vitro)

There is a notable lack of published research focusing on the preclinical pharmacological characterization of this compound in specific in vitro cellular models. The majority of cellular research on Pilocarpus alkaloids has centered on more abundant compounds like pilocarpine, epiisopiloturine, and epiisopilosine.

For instance, studies on related alkaloids have yielded significant findings:

Epiisopilosine (EPIL) and Epiisopiloturine (EPIT) were evaluated for their effects on human neutrophils. frontiersin.org In these in vitro models, both alkaloids were found to modulate pro-inflammatory mechanisms, such as reducing neutrophil degranulation and the production of reactive oxygen species (ROS), without inducing significant cytotoxicity at concentrations up to 100 µg/mL. frontiersin.org

Epiisopilosine also demonstrated potent anthelmintic activity in in vitro assays against Schistosoma mansoni adult worms at concentrations as low as 3.125 μg/mL, causing mortality and damage to the worm's surface (tegument) without showing cytotoxicity to Vero cells. researchgate.net

Pilocarpine has been studied in vitro using rat hippocampal slices to assess its effects on neuronal excitability. nih.gov These experiments revealed that pilocarpine alone did not induce significant epileptiform activity at concentrations found in the brain during seizures in vivo. nih.gov However, when combined with elevated extracellular potassium levels, mimicking a compromised blood-brain barrier, intense seizure-like events were observed. nih.gov

These studies highlight the diverse biological activities of Pilocarpus alkaloids in various cellular systems. While these findings provide a valuable framework, they underscore the need for dedicated in vitro pharmacological studies to understand the specific cellular effects and mechanisms of action of this compound itself.

Biotechnological Production and Metabolic Engineering for Pilocarpidine Research

Plant Cell and Tissue Culture Systems for Enhanced Alkaloid Production

Plant cell and tissue culture techniques provide a renewable and controllable platform for producing secondary metabolites like pilocarpidine, independent of geographical and climatic constraints. researchgate.net Systems derived from Pilocarpus species, the natural source of this compound, are instrumental in this endeavor.

Suspension Cultures for Targeted Pilocarpine (B147212) and Related Alkaloid Synthesis

Suspension cultures of Pilocarpus microphyllus, a primary source of these alkaloids, have been successfully established and serve as a model system for studying the biosynthesis of imidazole (B134444) alkaloids. europa.euresearchgate.net These cultures are capable of producing a profile of alkaloids, including pilocarpine and pilosine (B192110), that is comparable to that found in the leaves of the parent plant. europa.euresearchgate.net

Research has demonstrated that the production of these alkaloids is highly dependent on the specific cell lineage and the composition of the culture medium. frontiersin.org For instance, the pH of the culture medium has a significant impact on both the production and the partitioning of alkaloids between the cells and the medium. frontiersin.orgperspectecolconserv.com While studies have often focused on optimizing pilocarpine yield, the principles are applicable to this compound. The manipulation of culture conditions, such as nutrient levels and elicitor treatments, which have been shown to influence pilocarpine production, could be systematically investigated to enhance the accumulation of this compound. perspectecolconserv.comnih.gov For example, some studies have shown that while mature plants produce high concentrations of pilosine, juvenile plant material, which is more suited for cell culture initiation, may be more appropriate for studies focused on pilocarpine and its potential precursors like this compound. nih.gov

Table 1: Factors Influencing Imidazole Alkaloid Production in Pilocarpus Cell Cultures

FactorObservationPotential Application for this compoundReference
Cell Lineage Different cell lines from P. microphyllus show significant variation in alkaloid production profiles and growth rates.Selection of high-pilocarpidine-producing cell lines. frontiersin.org
Culture Medium pH Medium pH affects the synthesis and release of pilocarpine and pilosine into the medium.Optimization of pH to maximize this compound yield and simplify extraction. frontiersin.orgperspectecolconserv.com
Nutrient Composition Omission of certain nutrients (e.g., potassium) has been shown to impact pilocarpine production more than others (e.g., nitrogen).Fine-tuning the macronutrient and micronutrient composition of the medium to specifically favor the this compound biosynthetic branch. perspectecolconserv.com
Precursors Addition of histidine and threonine to the culture medium has been observed to increase pilocarpine production in callus cultures.Feeding cultures with hypothesized precursors of this compound to boost its synthesis. researchgate.netnih.gov
Elicitors Treatment with methyl-jasmonate and salicylic (B10762653) acid increased pilocarpine content in P. microphyllus plants.Application of elicitors to cell cultures to stimulate defense responses and potentially upregulate the this compound pathway. nih.gov

Genetic Engineering Approaches for this compound Pathway Manipulation

Genetic engineering offers powerful tools to manipulate the biosynthetic pathways of plant secondary metabolites. Although specific genetic engineering studies targeting this compound are not yet prevalent, research on the closely related pilocarpine provides a roadmap for future endeavors. frontiersin.org The central hypothesis that this compound is a biosynthetic precursor to pilocarpine suggests that manipulating the pilocarpine pathway will inherently affect this compound levels. escholarship.orgscribd.com

A key strategy involves the identification and characterization of the genes encoding the enzymes of the imidazole alkaloid pathway. europa.eu Transcriptome analysis of different Pilocarpus species and tissues is a crucial first step in identifying candidate genes. europa.euresearchgate.net Once identified, these genes can be overexpressed or silenced to channel metabolic flux towards or away from this compound. For instance, if a specific N-methyltransferase is responsible for converting this compound to pilocarpine, down-regulating its corresponding gene could lead to the accumulation of this compound. escholarship.org

Projects like PiloSyn aim to elucidate the entire pilocarpine biosynthetic pathway with the goal of transferring it to a heterologous host. researchgate.net This research involves identifying the necessary enzymes through transcriptomics and metabolomics, which will undoubtedly shed light on the specific enzymatic steps leading to this compound. researchgate.net

Enzyme Discovery and Reconstitution for In Vitro Biosynthesis of this compound

Understanding the enzymatic reactions that lead to this compound is fundamental for its biotechnological production. The biosynthetic pathway is not fully elucidated, but a proposed scheme suggests that it originates from the amino acid L-histidine, which provides the imidazole ring. researchgate.netresearchgate.netnih.gov

The discovery of the specific enzymes involved is a major research goal. Modern approaches combine metabolomic data with transcriptome analysis to identify candidate genes encoding enzymes like lyases, synthases, and transferases that may be involved in the pathway. europa.eu For example, a proposed pathway for pilocarpine and other imidazole alkaloids in P. microphyllus provides a theoretical framework for targeted enzyme discovery. europa.eu

Once candidate enzymes are identified, they can be produced in heterologous systems (like E. coli or yeast) and their function can be verified through in vitro assays with putative substrates. Reconstituting the entire this compound biosynthetic pathway in vitro by combining the purified enzymes and substrates would be the ultimate proof of the pathway and would provide a cell-free system for this compound production.

Strain Engineering for Optimized this compound Yields in Heterologous Systems

Producing this compound in microbial hosts like Saccharomyces cerevisiae (yeast) or Escherichia coli offers several advantages over plant cell cultures, including faster growth rates, simpler culture media, and more established genetic tools for optimization. nih.gov The PiloSyn project's objective to move the pilocarpine pathway into a heterologous host exemplifies this ambition. researchgate.net

Achieving efficient production of this compound in a heterologous system requires extensive strain engineering. This multi-faceted process includes:

Pathway Introduction: Expressing all the necessary biosynthetic genes from Pilocarpus in the microbial host.

Precursor Supply Enhancement: Engineering the host's primary metabolism to increase the intracellular pools of precursors like L-histidine.

Codon Optimization: Modifying the plant genes to match the codon usage of the microbial host for efficient protein translation.

Elimination of Competing Pathways: Deleting genes that encode enzymes for pathways that divert precursors away from this compound synthesis.

Process Optimization: Fine-tuning fermentation conditions such as temperature, pH, and nutrient feed to maximize yield. researchgate.netnih.govnih.gov

While the heterologous production of this compound is still a future prospect, the successful engineering of yeast and bacteria to produce other complex plant-derived natural products, such as flavonoids and terpenoids, demonstrates the feasibility of this approach. nih.gov

Advanced Research Methodologies and Future Directions in Pilocarpidine Studies

Integration of Omics Technologies (e.g., Genomics, Proteomics, Metabolomics)

The comprehensive study of pilocarpidine and its biological context can be significantly enhanced by the integration of "omics" technologies. These high-throughput methods provide a holistic view of the molecular landscape, from the genetic blueprint to the final metabolic products.

Genomics and Transcriptomics : The genetic and transcriptional basis of this compound biosynthesis in Pilocarpus species remains largely unexplored. nih.gov By employing next-generation sequencing, researchers can identify the genes encoding the enzymes involved in the intricate biosynthetic pathway of imidazole (B134444) alkaloids. nih.gov Comparative genomics and transcriptomics of different Pilocarpus species, some of which produce pilocarpine (B147212) but not this compound, could reveal the specific genes and regulatory networks responsible for this compound production. researchgate.netcornell.edu This knowledge is crucial for potential metabolic engineering efforts to enhance its yield in either the native plant or a heterologous host like yeast or bacteria. nih.gov

Proteomics : Proteomics enables the large-scale study of proteins, the functional workhorses of the cell. In this compound research, proteomics can be used to identify and quantify the enzymes directly involved in its biosynthesis. nih.gov Techniques like mass spectrometry-based proteomics can analyze the protein profile of Pilocarpus leaf tissue to correlate enzyme presence and abundance with this compound accumulation. nih.gov Furthermore, proteomics is invaluable for identifying the protein targets of this compound in biological systems, helping to elucidate its mechanism of action. nih.gov

Metabolomics : Metabolomics focuses on the comprehensive analysis of all metabolites within a biological system. creative-proteomics.com For this compound, targeted metabolomics can precisely quantify its levels, along with its precursors and related alkaloids like pilocarpine and isopilocarpine, in different plant tissues or under various environmental conditions. creative-proteomics.comfrontiersin.org Untargeted metabolomics, on the other hand, can provide a broad snapshot of the chemical profile of Pilocarpus species, potentially leading to the discovery of new, related alkaloids and a deeper understanding of the metabolic network. frontiersin.org An ecometabolomic study on Pilocarpus pennatifolius has already demonstrated that environmental factors, such as soil composition and temperature, can influence the abundance of this compound. frontiersin.org

The integration of these omics disciplines offers a powerful systems biology approach. frontiersin.org For instance, correlating genomic and transcriptomic data with proteomic and metabolomic profiles can provide a multi-layered understanding of how this compound production is regulated and how it functions within a biological context. nih.govnih.gov

Table 1: Application of Omics Technologies in this compound Research

Omics TechnologyKey Application in this compound StudiesPotential Outcomes
Genomics Sequencing the genome of Pilocarpus species.Identification of genes in the imidazole alkaloid biosynthetic pathway. nih.gov
Transcriptomics Analyzing gene expression under different conditions.Understanding the regulation of this compound biosynthesis. nih.gov
Proteomics Identifying and quantifying proteins in plant tissues.Discovery of biosynthetic enzymes and protein targets of this compound. nih.gov
Metabolomics Profiling the full range of small-molecule metabolites.Quantifying this compound and discovering novel related alkaloids. creative-proteomics.comfrontiersin.org

High-Throughput Screening Methodologies for Novel this compound Analogues

The development of novel analogues of this compound with potentially enhanced therapeutic properties relies on efficient screening methods. High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those with desired biological activity.

While specific HTS campaigns for this compound analogues are not widely reported, the methodologies are well-established in drug discovery. informaticsjournals.co.in The synthesis of various derivatives, such as the bispilocarpic acid esters developed for pilocarpine, provides a template for creating libraries of this compound analogues. google.comwipo.int These libraries can then be subjected to automated HTS assays designed to measure specific biological endpoints, such as binding to a particular receptor or inhibition of an enzyme. The data generated from HTS can rapidly identify "hit" compounds that warrant further investigation and optimization. informaticsjournals.co.in

Computational Chemistry and Molecular Dynamics Simulations of this compound

Computational chemistry and molecular dynamics (MD) simulations have become indispensable tools for studying molecules like this compound at the atomic level. researchgate.net These in silico methods provide insights into the structural, electronic, and dynamic properties of the molecule, complementing experimental data.

Several computational studies have been performed on the imidazole alkaloids found in Pilocarpus microphyllus, including this compound. nih.govresearchgate.net These studies often employ methods such as:

Density Functional Theory (DFT) : Used to perform geometric optimization, calculate thermodynamic properties, and analyze frontier molecular orbitals (HOMO and LUMO). nih.govplos.org This information helps in understanding the molecule's reactivity and electronic properties. nih.gov For example, DFT calculations have been used to determine the electrostatic potential surfaces of this compound, identifying regions of positive and negative charge that are crucial for intermolecular interactions. nih.govresearchgate.net

Molecular Docking : This technique predicts the preferred orientation of a ligand (like this compound) when bound to a receptor protein. researchgate.net It has been used to study the interactions of this compound and its isomers with various protein targets, such as the main protease of SARS-CoV-2 and proteins from Trypanosoma cruzi. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations : MD simulations are used to study the time-dependent behavior of molecular systems. nih.gov For instance, MD simulations of this compound complexed with a target protein can reveal the stability of the interaction and the specific amino acid residues involved in binding over time. nih.govresearchgate.net Simulations running for nanoseconds can provide a dynamic picture of how the ligand interacts within the binding site. nih.gov

These computational approaches are powerful for predicting the biological activity of this compound and its analogues, guiding the design of new derivatives with improved pharmacological profiles. nih.govresearchgate.net

Table 2: Computational Methods in this compound Research

Computational MethodPurposeExample Finding for Imidazole Alkaloids
Density Functional Theory (DFT) Calculate electronic structure and reactivity.Determination of HOMO-LUMO energy gaps and molecular electrostatic potential surfaces. nih.govplos.org
Molecular Docking Predict ligand-protein binding modes and affinities.Investigated binding of this compound to the Mpro protease of SARS-CoV-2. nih.gov
Molecular Dynamics (MD) Simulate the movement and interaction of atoms and molecules over time.Analyzed the stability of alkaloid-protein complexes over a 50-nanosecond simulation. nih.gov

Emerging Research Tools and Techniques in Alkaloid Research

The broader field of alkaloid research is continually benefiting from the development of new and improved analytical techniques. These advancements are directly applicable to the study of this compound, allowing for more sensitive and comprehensive analysis.

Modern chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (HPLC-MS/MS) , are at the forefront of alkaloid analysis. researchgate.netresearchgate.net These methods offer high sensitivity and specificity, enabling the detection and quantification of this compound even at low concentrations in complex plant extracts. researchgate.net High-resolution mass spectrometry provides accurate mass data, which aids in the structural elucidation of unknown alkaloids. oregonstate.edu

Other emerging techniques in natural product research include advanced Nuclear Magnetic Resonance (NMR) spectroscopy and various hyphenated techniques that combine different analytical methods to provide multi-dimensional data. researchgate.net The application of these cutting-edge tools will be essential for discovering new imidazole alkaloids from Pilocarpus and for detailed structural characterization of this compound and its derivatives. ntu.edu.sg

Collaborative Research Opportunities and Interdisciplinary Approaches in this compound Chemistry and Biology

The multifaceted nature of this compound research necessitates collaboration across various scientific disciplines. A truly comprehensive understanding of this alkaloid can only be achieved by integrating expertise from chemistry, biology, botany, pharmacology, and computational science.

Future progress will depend on synergistic efforts:

Botanists and chemists can work together to screen different Pilocarpus species and varieties for their this compound content, correlating chemical profiles with genetic and environmental factors. cornell.eduperspectecolconserv.com

Synthetic chemists and pharmacologists can collaborate to design and create novel this compound analogues and then test their biological activities in relevant assays.

Computational scientists and experimental biologists can form a feedback loop, where computational predictions of biological activity guide experimental testing, and the results of these experiments are used to refine and improve the computational models. researchgate.net

Academia-industry partnerships can facilitate the translation of basic research findings into tangible applications, similar to the collaborations seen for the commercial production of pilocarpine. perspectecolconserv.com

Such interdisciplinary approaches will be crucial for unlocking the full scientific and therapeutic potential of this compound and for ensuring the sustainable use of the natural resources from which it is derived. perspectecolconserv.com

Q & A

Q. What experimental models are most appropriate for studying the epileptogenic mechanisms of Pilocarpidine?

this compound is commonly used to induce temporal lobe epilepsy in rodent models via systemic administration. To optimize model validity, researchers should employ dose-response studies (e.g., 300–350 mg/kg intraperitoneally in rats) and monitor seizure latency, severity (using Racine scales), and neuronal damage via histopathology. Include control groups with muscarinic receptor antagonists (e.g., atropine) to confirm mechanism specificity .

Q. How can researchers ensure reproducibility when characterizing this compound’s receptor interactions?

Use radioligand binding assays (e.g., ³H³H -Pilocarpine) to quantify affinity for muscarinic receptor subtypes (M1–M5). Validate findings with knockout models or selective antagonists (e.g., pirenzepine for M1). Report detailed protocols, including buffer composition, incubation times, and temperature, as per NIH guidelines for preclinical research .

Q. What statistical methods are critical for analyzing this compound-induced seizure data?

Apply survival analysis (Kaplan-Meier curves) for seizure latency and Cox proportional hazards models to assess covariates like dose or genetic background. For continuous outcomes (e.g., neuronal loss), use ANOVA with post-hoc corrections. Predefine statistical thresholds in the study protocol to avoid post hoc bias .

Advanced Research Questions

Q. How can conflicting data on this compound’s receptor subtype specificity be resolved?

Discrepancies in subtype affinity (e.g., M3 vs. M1 dominance) may arise from assay variability (e.g., cell type, expression systems). Address this by cross-validating results using orthogonal methods:

  • Functional assays (calcium imaging for M3 activation).
  • Computational docking studies to predict binding pocket interactions.
  • Meta-analysis of existing datasets with strict inclusion criteria (e.g., excluding studies with unverified compound purity) .

Q. What methodological frameworks are optimal for designing studies on this compound’s long-term neurobehavioral effects?

Use the PICOT framework to structure hypotheses:

  • P opulation: Adult Sprague-Dawley rats.
  • I ntervention: Chronic this compound administration (subconvulsive doses).
  • C omparison: Saline-treated controls.
  • O utcome: Cognitive deficits (Morris water maze) and neuroinflammation (GFAP immunohistochemistry).
  • T ime: 6-month follow-up. Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) to ensure translational relevance .

Q. How can researchers integrate multi-omics data to elucidate this compound’s downstream signaling pathways?

Combine transcriptomics (RNA-seq of hippocampal tissue) with proteomics (LC-MS/MS) to identify dysregulated pathways (e.g., mTOR, apoptosis). Validate findings using pathway enrichment tools (DAVID, STRING) and CRISPR-Cas9 knockdown of candidate genes. Ensure raw data are deposited in public repositories (e.g., GEO, PRIDE) for transparency .

Q. What strategies mitigate bias in retrospective analyses of this compound studies?

  • Pre-register hypotheses and analysis plans on platforms like Open Science Framework.
  • Use blinded data analysis to reduce confirmation bias.
  • Apply sensitivity analyses to assess robustness (e.g., excluding outliers, alternative statistical models) .

Methodological Considerations

Q. How should researchers address ethical concerns in this compound-induced status epilepticus models?

Follow ARRIVE 2.0 guidelines for humane endpoints (e.g., terminating experiments at stage 4 seizures). Include veterinary oversight and analgesia protocols. Justify sample sizes via power calculations to minimize unnecessary animal use .

Q. What validation steps are essential for this compound’s chemical identity in experimental preparations?

Characterize compound purity via HPLC (≥98% purity) and mass spectrometry. Compare spectroscopic data (¹H NMR, IR) with reference standards. Document batch variability in supplementary materials .

Q. How can cross-disciplinary approaches enhance this compound research?

Collaborate with computational biologists to develop pharmacokinetic models (e.g., predicting blood-brain barrier penetration) and with clinicians to correlate preclinical findings with patient-derived neuronal cultures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.